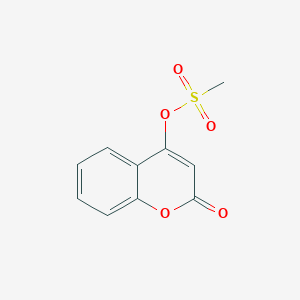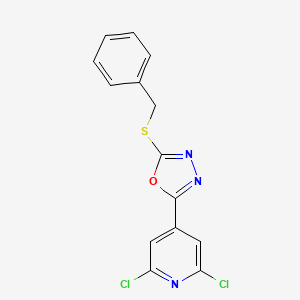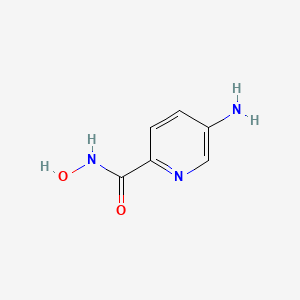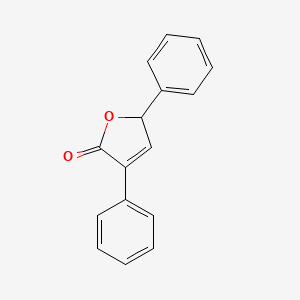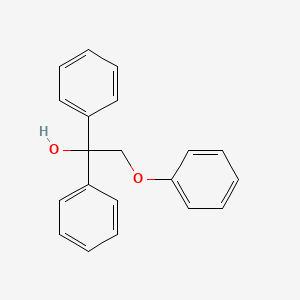
1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound characterized by its unique structure, which includes a naphthalene ring system with various substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone typically involves the alkylation of a naphthalene derivative. The reaction conditions often include the use of strong bases and alkyl halides to introduce the ethyl and dimethyl groups. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating various biochemical pathways.
相似化合物的比较
- 1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanol
- 1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propane
This comprehensive overview highlights the significance of 1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
属性
CAS 编号 |
27413-60-1 |
|---|---|
分子式 |
C16H22O |
分子量 |
230.34 g/mol |
IUPAC 名称 |
1-(3-ethyl-8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H22O/c1-5-12-9-13-7-6-8-16(3,4)15(13)10-14(12)11(2)17/h9-10H,5-8H2,1-4H3 |
InChI 键 |
AZFAOTYMIGLAPZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C2C(=C1)CCCC2(C)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)
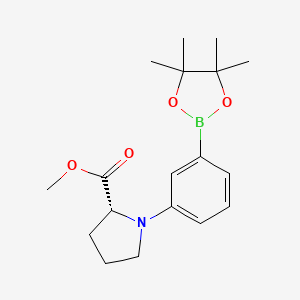


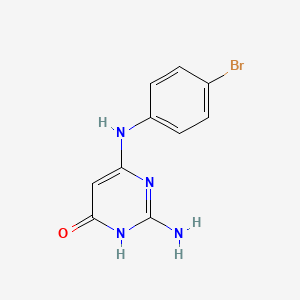


![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
